2-Chloro-4-hydrazinopyrimidine
Overview
Description
Mechanism of Action
Target of Action
It has been studied for its potential as an antitumor agent
Biochemical Pathways
Compounds with similar structures have been shown to interfere with dna synthesis, which could potentially disrupt various cellular processes .
Result of Action
It has been studied for its potential as an antitumor agent, suggesting that it may have cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-hydrazinopyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antifungal activities, where it interacts with fungal enzymes, inhibiting their growth . Additionally, it has shown potential as an antitumor agent, interacting with DNA and inhibiting cancer cell proliferation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it can induce apoptosis by disrupting the cell cycle and inhibiting DNA synthesis . In fungal cells, it inhibits enzyme activity, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its inhibitory effects on cellular functions can persist, leading to sustained antifungal and antitumor activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has shown therapeutic effects with minimal toxicity. At high doses, it can cause adverse effects such as organ toxicity and immune suppression . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active metabolites that exert biological effects . These metabolic pathways involve enzymes such as cytochrome P450, which catalyze the oxidation and reduction reactions necessary for the compound’s biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 2-Chloro-4-hydrazinopyrimidine involves the reaction of hydrazines with chloropyrimidines in an alcohol medium . For instance, 4-chloropyrimidines are refluxed with hydrazine hydrate for several hours to yield 4-hydrazinopyrimidines . The reaction conditions can vary, with some reactions occurring at room temperature, while others require brief heating or refluxing .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydrazinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve solvents like ethanol or methanol and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, with reaction conditions varying based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different hydrazine derivatives.
Scientific Research Applications
2-Chloro-4-hydrazinopyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Chloro-4-aminopyrimidine
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-4-nitropyrimidine
Comparison: 2-Chloro-4-hydrazinopyrimidine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the hydrazine group allows for additional redox reactions and potential biological interactions that are not possible with compounds like 2-Chloro-4-aminopyrimidine or 2-Chloro-4-methylpyrimidine .
Biological Activity
2-Chloro-4-hydrazinopyrimidine is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, including antimicrobial, anticancer, and biochemical interactions, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique structure contributes to its reactivity and potential biological applications. Its molecular formula is C4H5ClN4, and it serves as a versatile building block in the synthesis of various heterocyclic compounds, including pyrimidines and purines, which are prevalent in biologically active molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been employed in the synthesis of pyrimidinylhydrazones that demonstrate effectiveness against various bacterial strains. The chlorine atom's reactivity enhances its ability to interact with microbial enzymes, thereby inhibiting growth.
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 32 µg/mL |
B | S. aureus | 16 µg/mL |
C | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines. For instance, studies have demonstrated that compounds derived from this base can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis .
Case Study: In Vitro Anticancer Activity
In a study involving several cancer cell lines, derivatives of this compound were tested for cytotoxic effects:
- THP-1 Cells : Significant cytotoxicity observed at concentrations of 5–20 µM.
- CCRF-CEM Cells : Approximately 8% inhibition at 20 µM.
- A549 Cells : Statistically significant effects noted between 10–20 µM.
These findings suggest that structural modifications can enhance the efficacy of hydrazinopyrimidine derivatives against various cancers .
Biochemical Interactions
Beyond antimicrobial and anticancer activities, this compound plays a crucial role in biochemical reactions involving enzyme interactions. Its ability to bind to DNA leads to structural changes that inhibit replication and transcription processes. Additionally, it has been observed to affect cellular signaling pathways and gene expression, indicating its multifaceted role in cellular metabolism.
The molecular mechanism underlying the biological activity of this compound involves:
- DNA Binding : Inducing structural changes that inhibit replication.
- Enzyme Interaction : Modulating enzyme activity related to metabolic pathways.
- Cell Cycle Disruption : Leading to apoptosis in cancer cells.
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVZXATRYXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582179 | |
Record name | 2-Chloro-4-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52476-87-6 | |
Record name | 2-Chloro-4-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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